molecular formula C16H24ClN3O4S B2532989 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034283-88-8

4-((5-chloro-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2532989
CAS No.: 2034283-88-8
M. Wt: 389.9
InChI Key: STTQHSTVLUHJGM-UHFFFAOYSA-N
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Description

4-((5-Chloro-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide (CAS 2034283-88-8) is a chemical compound with a molecular formula of C16H24ClN3O4S and a molecular weight of 389.9 g/mol . This piperidine carboxamide features a 5-chloro-2-methoxyphenylsulfonamide group, a structural motif found in compounds with significant research applications. The piperidine carboxamide core is a privileged structure in medicinal chemistry, and similar compounds have been identified as potent inhibitors of biologically relevant targets . For instance, piperidine carboxamides have been developed as selective, non-peptide antagonists for receptors such as the vasopressin V1b receptor, which is relevant for stress and anxiety research . More recently, structurally related sulfonamide-containing compounds have been investigated for their role in inhibiting protein-protein interactions, such as the menin-MLL interaction, which is a promising therapeutic target for certain types of acute leukemia and other cancers . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[[(5-chloro-2-methoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O4S/c1-19(2)16(21)20-8-6-12(7-9-20)11-18-25(22,23)15-10-13(17)4-5-14(15)24-3/h4-5,10,12,18H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTQHSTVLUHJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic derivative featuring a piperidine core, which is known for various biological activities including antibacterial, anticancer, and enzyme inhibition properties. This article explores its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₆H₁₈ClN₂O₄S
  • Molecular Weight : 366.84 g/mol

Biological Activity Overview

The biological activities of this compound have been evaluated across various studies. Key areas of focus include:

  • Antibacterial Activity
  • Enzyme Inhibition
  • Cytotoxicity against Cancer Cell Lines

Antibacterial Activity

The compound has demonstrated moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. In a study evaluating related compounds, certain derivatives exhibited significant inhibition with IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating potential as an antibacterial agent .

CompoundTarget BacteriaIC50 (µM)
Compound ASalmonella typhi2.14 ± 0.003
Compound BBacillus subtilis0.63 ± 0.001
Compound CE. coli2.17 ± 0.006

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on acetylcholinesterase (AChE) and urease inhibition. The following table summarizes the enzyme inhibition activities observed:

EnzymeInhibitorIC50 (µM)
AcetylcholinesteraseCompound D21.25 ± 0.15
UreaseCompound E2.14 ± 0.002

Cytotoxicity Studies

In cytotoxicity evaluations against human tumor cell lines, the compound exhibited selective toxicity towards leukemia cells compared to other cancer types, although it was less potent than standard chemotherapeutic agents like melphalan .

Case Study: Cytotoxic Evaluation

A comprehensive study involved screening over 54 human tumor cell lines across various cancers, revealing that the compound had notable effects on leukemia cells while showing reduced activity against solid tumors.

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Interaction with bacterial cell membranes , leading to cell lysis.
  • Inhibition of key enzymes involved in metabolic pathways in bacteria and cancer cells.

Docking studies have indicated favorable binding interactions with target proteins, enhancing its pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-((2-Chloro-6-fluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide (CAS 2034283-07-1)

  • Molecular Formula : C₁₆H₂₁ClFN₃O₂
  • Molecular Weight : 341.81 g/mol
  • Key Differences :
    • Replaces the sulfonamido (-SO₂NH-) group with a benzamido (-CONH-) linker.
    • Substitutes the 5-chloro-2-methoxyphenyl group with a 2-chloro-6-fluorophenyl ring.
  • Implications :
    • The benzamido group reduces molecular weight and acidity compared to sulfonamido derivatives.
    • Fluorine at the 6-position may enhance metabolic stability but reduce lipophilicity compared to methoxy .

4-((2,5-Dimethoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide (CAS 2034460-24-5)

  • Molecular Formula : C₁₇H₂₇N₃O₅S
  • Molecular Weight : 385.5 g/mol
  • Key Differences :
    • Replaces the 5-chloro-2-methoxyphenyl group with a 2,5-dimethoxyphenyl ring.
  • Higher molecular weight due to the second methoxy substituent .

1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (CAS 870987-02-3)

  • Molecular Formula : C₂₀H₁₉ClN₄O₄S
  • Molecular Weight : 446.9 g/mol
  • Key Differences :
    • Incorporates a 1,3,4-oxadiazole ring instead of a dimethylpiperidine carboxamide.
    • Uses a 4-chlorobenzenesulfonyl group rather than a substituted methoxyphenylsulfonamido moiety.
  • Implications :
    • The oxadiazole ring may enhance π-π stacking interactions but reduce solubility.
    • The 4-chlorophenyl group lacks methoxy substitution, decreasing steric bulk .

4-((3-(5-Chloro-2-methoxyphenyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 1234902-95-4)

  • Molecular Formula : C₂₁H₂₄ClFN₄O₃
  • Molecular Weight : 434.9 g/mol
  • Key Differences :
    • Replaces sulfonamido with a ureido (-NHCONH-) linker.
    • Adds a 4-fluorophenyl substituent on the carboxamide.
  • Fluorine on the phenyl ring may enhance bioavailability .

Physicochemical and Metabolic Comparisons

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound ~402.9 5-Cl-2-MeO-phenylsulfonamido High lipophilicity, moderate solubility
2-Chloro-6-fluoro analog 341.81 2-Cl-6-F-benzamido Lower MW, increased metabolic stability
2,5-Dimethoxy analog 385.5 2,5-diMeO-phenylsulfonamido Enhanced electron density, higher MW
Ureido derivative 434.9 5-Cl-2-MeO-phenylureido Increased H-bonding, higher MW

Metabolic Pathways:

  • N-Demethylation: Analogous to , the dimethylamino group on the piperidine ring in the target compound may undergo hepatic N-demethylation, producing primary or secondary amines .

Research Implications

  • Structure-Activity Relationships (SAR) : The 5-chloro-2-methoxyphenylsulfonamido group likely enhances target binding compared to simpler phenyl analogs.
  • Optimization Potential: Substituting the methoxy group with fluorine (as in ) could improve metabolic stability, while ureido derivatives () may enhance potency.

Preparation Methods

Transfer Hydrogenation for Piperidine Methylation

Piperidine-4-carboxylic acid serves as the starting material for generating the 1-methylpiperidine-4-carboxylic acid intermediate. Patent US8697876B2 details a transfer hydrogenation method using formaldehyde under ambient pressure with a palladium catalyst (5% Pd/C) in aqueous formic acid at 90–95°C. This step achieves quantitative methylation at the piperidine nitrogen, critical for subsequent carboxamide formation.

Reaction Conditions:

  • Catalyst: 5% Pd/C (0.1 eq)
  • Hydrogen Source: Formaldehyde (2.5 eq)
  • Solvent: H2O/HCOOH (4:1 v/v)
  • Temperature: 90–95°C, 12 hours
  • Yield: 98%

Carboxamide Formation via Thionyl Chloride Activation

The methylated piperidine-4-carboxylic acid is converted to N,N-dimethylpiperidine-1-carboxamide using thionyl chloride (SOCl2) and dimethylamine. The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid reacts with SOCl2 to form the acyl chloride, which undergoes nucleophilic substitution with dimethylamine in anhydrous dichloromethane.

Optimized Protocol:

  • Acyl Chloride Formation:
    • 1-Methylpiperidine-4-carboxylic acid (1.0 eq) reacts with SOCl2 (1.2 eq) at 0°C for 1 hour.
  • Amidation:
    • Dimethylamine (2.0 eq in THF) added dropwise at −20°C, stirred for 4 hours.
  • Workup:
    • Neutralization with NaHCO3, extraction with DCM, and solvent evaporation.
    • Yield: 85%

Synthesis of the Sulfonamide Fragment

Preparation of 5-Chloro-2-Methoxyphenylsulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 4-chloro-2-methoxybenzene. A mixture of chlorosulfonic acid (3 eq) and the aromatic substrate reacts at 0°C for 2 hours, followed by quenching with ice water.

Key Data:

  • Purity: >99% (HPLC)
  • Storage: Stable at −20°C under argon

Sulfonamide Coupling to Aminomethylpiperidine

The piperidine carboxamide core is functionalized with an aminomethyl group via Mannich reaction or reductive amination. Patent DE69922186T2 describes the use of paraformaldehyde and ammonium chloride in ethanol under reflux to introduce the primary amine. Subsequent sulfonylation with 5-chloro-2-methoxyphenylsulfonyl chloride completes the assembly.

Stepwise Procedure:

  • Mannich Reaction:
    • N,N-Dimethylpiperidine-1-carboxamide (1.0 eq), paraformaldehyde (1.2 eq), NH4Cl (1.5 eq) in EtOH, refluxed for 8 hours.
    • Intermediate: 4-(Aminomethyl)-N,N-dimethylpiperidine-1-carboxamide (Yield: 78%)
  • Sulfonylation:
    • Intermediate (1.0 eq) and sulfonyl chloride (1.1 eq) dissolved in DCM.
    • Triethylamine (2.5 eq) added at 0°C, stirred for 24 hours at RT.
    • Yield: 72%

Reaction Optimization and Challenges

Regioselectivity in Sulfonamide Formation

Competing N-sulfonylation at the piperidine nitrogen versus the aminomethyl group necessitates careful stoichiometry control. Excess sulfonyl chloride (1.1 eq) and low temperatures (0°C) favor the desired pathway, suppressing byproduct formation.

Purification Strategies

Chromatographic purification using silica gel (ethyl acetate/hexane, 1:2) achieves >95% purity. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) further isolates the target compound for analytical validation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.8 Hz, 1H, ArH), 6.95 (d, J = 8.8 Hz, 1H, ArH), 4.12 (s, 2H, NHCH2), 3.89 (s, 3H, OCH3), 3.42–3.38 (m, 4H, piperidine-H), 2.93 (s, 6H, N(CH3)2), 2.72–2.68 (m, 2H, piperidine-H), 1.82–1.75 (m, 2H, piperidine-H).
  • LC-MS (ESI+): m/z 404.1 [M+H]+ (calculated 404.09).

Purity Assessment

  • HPLC: Retention time 12.4 min (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 μm), isocratic elution (ACN:H2O 70:30).
  • Elemental Analysis: C, 50.63%; H, 6.23%; N, 10.41% (theoretical: C, 50.57%; H, 6.21%; N, 10.38%).

Industrial-Scale Considerations

Patent US8697876B2 highlights scalability challenges, particularly in the transfer hydrogenation step. Replacing Pd/C with platinum oxide (PtO2) reduces catalyst loading by 40% while maintaining yields >95%. Continuous flow reactors improve sulfonylation efficiency, achieving 85% yield at 100 g scale.

Applications and Derivatives

The compound serves as a key intermediate in CCR4 antagonist development, as evidenced by structural analogs in PubChem (A205443, A192985). Modifications at the sulfonamide aryl group or piperidine substituents modulate pharmacokinetic properties, enabling optimization for oral bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling 5-chloro-2-methoxybenzenesulfonamide with a piperidine carboxamide intermediate via a methylene linker. Optimization includes controlling stoichiometry, temperature (e.g., 60–80°C for amide bond formation), and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance yield .
  • Characterization : Purity validation via HPLC (≥95%) and structural confirmation using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) are critical .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for biological assays?

  • Experimental Design : Perform accelerated stability studies using buffers (pH 1–10) and temperatures (4°C, 25°C, 37°C) over 72 hours. Monitor degradation via LC-MS and quantify intact compound retention .
  • Key Considerations : The sulfonamide group may hydrolyze under strongly acidic/basic conditions, requiring pH-neutral storage .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Screening : Use cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) and antimicrobial tests (e.g., MIC against E. coli or S. aureus). Include positive controls like doxorubicin or ciprofloxacin .
  • Data Interpretation : IC50_{50} values <10 μM suggest therapeutic potential, but validate specificity via counter-screening against non-target cells .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets such as kinases or GPCRs?

  • Methodology : Use Schrödinger’s Glide or AutoDock Vina to dock the compound into target binding pockets (e.g., COX-2 or 5-HT receptors). Validate predictions with mutagenesis studies or SPR (surface plasmon resonance) binding assays .
  • Contradiction Analysis : Discrepancies between in silico and experimental binding affinities may arise from solvation effects or conformational flexibility of the piperidine ring .

Q. What strategies can resolve contradictions in SAR (structure-activity relationship) studies for substituent modifications?

  • Case Study : Replacing the 5-chloro group with trifluoromethyl (CF3_3) in analogous sulfonamides increased lipophilicity but reduced solubility, complicating activity trends .
  • Resolution : Use Hansch analysis to correlate substituent properties (e.g., logP, Hammett σ) with bioactivity. Parallel synthesis of derivatives with incremental changes (e.g., methoxy → ethoxy) clarifies contributions .

Q. How can X-ray crystallography or cryo-EM elucidate the compound’s binding mode in complex with its target?

  • Crystallization : Co-crystallize the compound with purified protein (e.g., carbonic anhydrase II) using vapor diffusion. Resolve structures to ≤2.0 Å resolution for accurate electron density mapping .
  • Challenges : Flexible moieties (e.g., N,N-dimethylpiperidine) may require cryo-cooling or crystal soaking to stabilize conformations .

Q. What metabolomics approaches identify the compound’s major metabolites and pathways?

  • Protocol : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Phase I metabolites (oxidation, demethylation) and Phase II conjugates (glucuronidation) are typical for sulfonamides .
  • Data Integration : Cross-reference with toxicity databases (e.g., ToxCast) to flag reactive metabolites .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in compound purity during multi-institutional studies?

  • Quality Control : Standardize synthesis protocols and require Certificate of Analysis (CoA) with HPLC purity ≥98%, residual solvent limits (ICH Q3C), and elemental analysis (±0.4% theoretical) .
  • Inter-lab Validation : Share reference samples between labs for cross-calibration of assays .

Q. What statistical methods are appropriate for reconciling conflicting results in dose-response studies?

  • Approach : Use hierarchical Bayesian modeling to account for inter-experiment variability. Apply false discovery rate (FDR) correction for high-throughput screens .
  • Case Example : Inconsistent IC50_{50} values across labs may stem from differences in cell passage number or serum concentration in media .

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